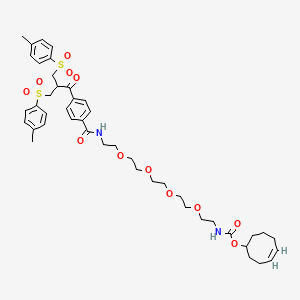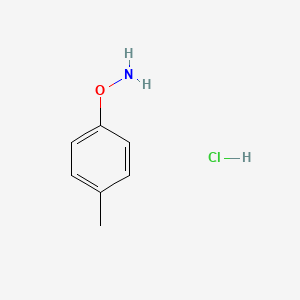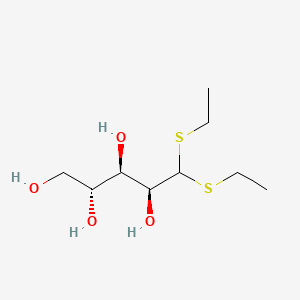
5-Chloroindole-2-carboxylic acid dimethylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloroindole-2-carboxylic acid dimethylamide: is a chemical compound with the molecular formula C11H11ClN2O and a molecular weight of 222.68 g/mol . It is primarily used in research settings, particularly in the fields of chemistry and biology .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloroindole-2-carboxylic acid dimethylamide typically involves the reaction of 5-Chloroindole-2-carboxylic acid with dimethylamine. The reaction is carried out under controlled conditions to ensure the purity and yield of the product .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows standard organic synthesis protocols involving the use of appropriate solvents, catalysts, and reaction conditions to optimize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Chloroindole-2-carboxylic acid dimethylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Applications De Recherche Scientifique
Chemistry: 5-Chloroindole-2-carboxylic acid dimethylamide is used as a building block in the synthesis of various organic compounds. It is particularly valuable in the development of heterocyclic compounds and pharmaceuticals .
Biology: In biological research, the compound is used to study enzyme interactions and protein-ligand binding. It serves as a probe to investigate the mechanisms of various biological processes .
Medicine: It may be used in the development of new drugs targeting specific biological pathways .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for various industrial applications .
Mécanisme D'action
The mechanism of action of 5-Chloroindole-2-carboxylic acid dimethylamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific context of its use in research or therapeutic applications .
Comparaison Avec Des Composés Similaires
- 5-Bromoindole-2-carboxylic acid
- 5-Methoxyindole-2-carboxylic acid
- 4-Chloro-1H-indole-2-carboxylic acid
- 5-Fluoroindole-2-carboxylic acid
- Indole-2-carboxylic acid
- 6-Chloroindole
- 6-Bromoindole
Comparison: 5-Chloroindole-2-carboxylic acid dimethylamide is unique due to the presence of both a chloro group and a dimethylamide group. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry. Compared to similar compounds, it offers unique reactivity and binding characteristics .
Propriétés
Formule moléculaire |
C11H11ClN2O |
|---|---|
Poids moléculaire |
222.67 g/mol |
Nom IUPAC |
5-chloro-N,N-dimethyl-1H-indole-2-carboxamide |
InChI |
InChI=1S/C11H11ClN2O/c1-14(2)11(15)10-6-7-5-8(12)3-4-9(7)13-10/h3-6,13H,1-2H3 |
Clé InChI |
LKUUBZGOOXIEOA-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)C1=CC2=C(N1)C=CC(=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2,2-Difluoroethyl)-3-iodo-4-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13710596.png)












![3-[(2-Methoxybenzyl)oxy]piperidine hydrochloride](/img/structure/B13710685.png)
